
4-Methoxy-2,6-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,6-diphenylaniline, also known as 4-Methoxytriphenylamine, is an organic compound with the molecular formula C19H17NO. It is a derivative of aniline, where the nitrogen atom is bonded to two phenyl groups and one methoxy-substituted phenyl group. This compound is known for its applications in various fields, including organic synthesis, material science, and as a precursor for polymers.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-diphenylaniline can be synthesized through several methods. One common synthetic route involves the oxidative polymerization of 4-Methoxytriphenylamine using ferric chloride (FeCl3) as an oxidant . Another method includes the condensation of a mixture of 4-Methoxytriphenylamine and N,N’-diphenyl-N,N’-bis(4-methylphenyl)-1,4-phenylenediamine with paraldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative polymerization processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.
化学反应分析
Types of Reactions
4-Methoxy-2,6-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3) is commonly used as an oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative polymerization can lead to the formation of poly-4-methoxytriphenylamine .
科学研究应用
4-Methoxy-2,6-diphenylaniline has diverse applications in scientific research:
作用机制
The mechanism of action of 4-Methoxy-2,6-diphenylaniline involves its interaction with various molecular targets and pathways. For instance, in oxidative polymerization, the compound undergoes electron transfer reactions facilitated by oxidizing agents like ferric chloride . These reactions lead to the formation of polymeric structures with unique electronic properties.
相似化合物的比较
Similar Compounds
Diphenylamine: A simpler analog where the nitrogen atom is bonded to two phenyl groups without the methoxy substitution.
N,N-Diphenyl-4-methoxyaniline: Another similar compound with a methoxy group on the phenyl ring bonded to the nitrogen atom.
Uniqueness
4-Methoxy-2,6-diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability, such as in the synthesis of advanced materials and as a fluorescent probe.
属性
CAS 编号 |
647841-41-6 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC 名称 |
4-methoxy-2,6-diphenylaniline |
InChI |
InChI=1S/C19H17NO/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13H,20H2,1H3 |
InChI 键 |
YXNMIZIQHDPFOR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
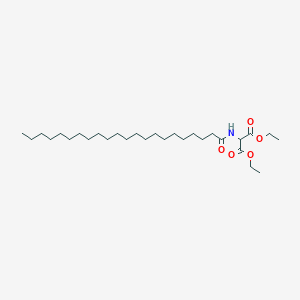
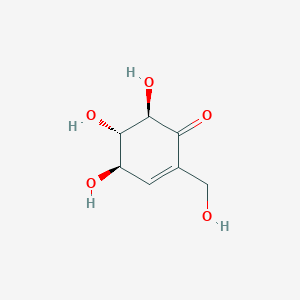

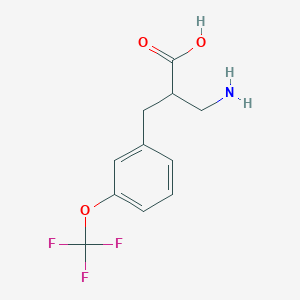
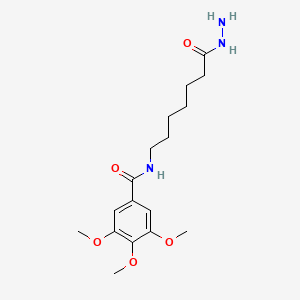
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
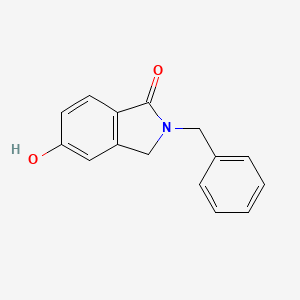
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
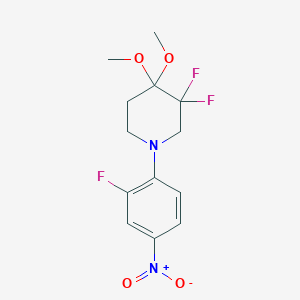
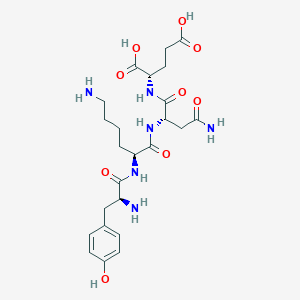
![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)
